molecular formula C54H72O6 B14351782 Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate CAS No. 94322-08-4

Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate

Cat. No.: B14351782
CAS No.: 94322-08-4
M. Wt: 817.1 g/mol
InChI Key: DCKTZENPYOZLHN-UHFFFAOYSA-N
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Description

Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5, and each carboxylate group is further substituted with a 4-nonylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The nonylphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nonylphenyl groups may interact with hydrophobic pockets in target molecules, while the carboxylate groups can form hydrogen bonds or ionic interactions. These interactions can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of nonylphenyl groups, which impart hydrophobic characteristics and enhance its stability. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

94322-08-4

Molecular Formula

C54H72O6

Molecular Weight

817.1 g/mol

IUPAC Name

tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C54H72O6/c1-4-7-10-13-16-19-22-25-43-28-34-49(35-29-43)58-52(55)46-40-47(53(56)59-50-36-30-44(31-37-50)26-23-20-17-14-11-8-5-2)42-48(41-46)54(57)60-51-38-32-45(33-39-51)27-24-21-18-15-12-9-6-3/h28-42H,4-27H2,1-3H3

InChI Key

DCKTZENPYOZLHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC)C(=O)OC4=CC=C(C=C4)CCCCCCCCC

Origin of Product

United States

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